

Application Notes and Protocols: FAUC 365

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547

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Introduction

FAUC 365 is a potent and highly selective antagonist of the dopamine D3 receptor. It exhibits significantly lower affinity for other dopamine receptor subtypes (D1, D2L, D2S, D4) and serotonin receptors (5-HT1A, 5-HT2), making it a valuable tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes.^[1] Due to its high selectivity, **FAUC 365** is particularly relevant for research in neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and addiction.^[2]

These application notes provide detailed protocols for the preparation, storage, and experimental use of **FAUC 365** to ensure reliable and reproducible results in a research setting.

Physicochemical Properties and Solubility

FAUC 365 is a crystalline solid, appearing as an off-white to light yellow powder.^[2] Its molecular formula is C₂₃H₂₅Cl₂N₃OS, with a molecular weight of 462.44 g/mol.^{[1][2]}

Table 1: Solubility of **FAUC 365** in Common Solvents

Solvent	Solubility	Notes
DMSO	≥ 33.33 mg/mL (72.07 mM)	Ultrasonic treatment may be required. Use newly opened, hygroscopic DMSO for best results.[2]
DMF	30 mg/mL	-
Ethanol	2 mg/mL	-
DMSO:PBS (pH 7.2) (1:2)	0.25 mg/mL	-
Water	Insoluble	[3][4]

Solution Preparation

Proper preparation of **FAUC 365** solutions is critical for experimental success. The choice of solvent and preparation method depends on the intended application (in vitro vs. in vivo). To prevent inactivation from repeated freeze-thaw cycles, it is highly recommended to aliquot prepared stock solutions for storage.[2][5]

In Vitro Stock Solution Preparation (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution suitable for most in vitro assays.

Table 2: Mass of **FAUC 365** Required for 10 mM DMSO Stock Solution

Desired Volume	Mass of FAUC 365 (MW = 462.44)
1 mL	4.62 mg
5 mL	23.12 mg
10 mL	46.24 mg

Protocol:

- Weigh the required amount of **FAUC 365** powder.
- Add the desired volume of high-purity, anhydrous DMSO.
- If necessary, facilitate dissolution by using an ultrasonic bath until the solution is clear.^[2]
- Vortex briefly to ensure homogeneity.
- Aliquot the stock solution into smaller, single-use volumes in appropriate vials.

In Vivo Formulation Preparation

For animal studies, **FAUC 365** must be formulated in a vehicle that is both biocompatible and capable of maintaining the compound in solution. Below are two common protocols.

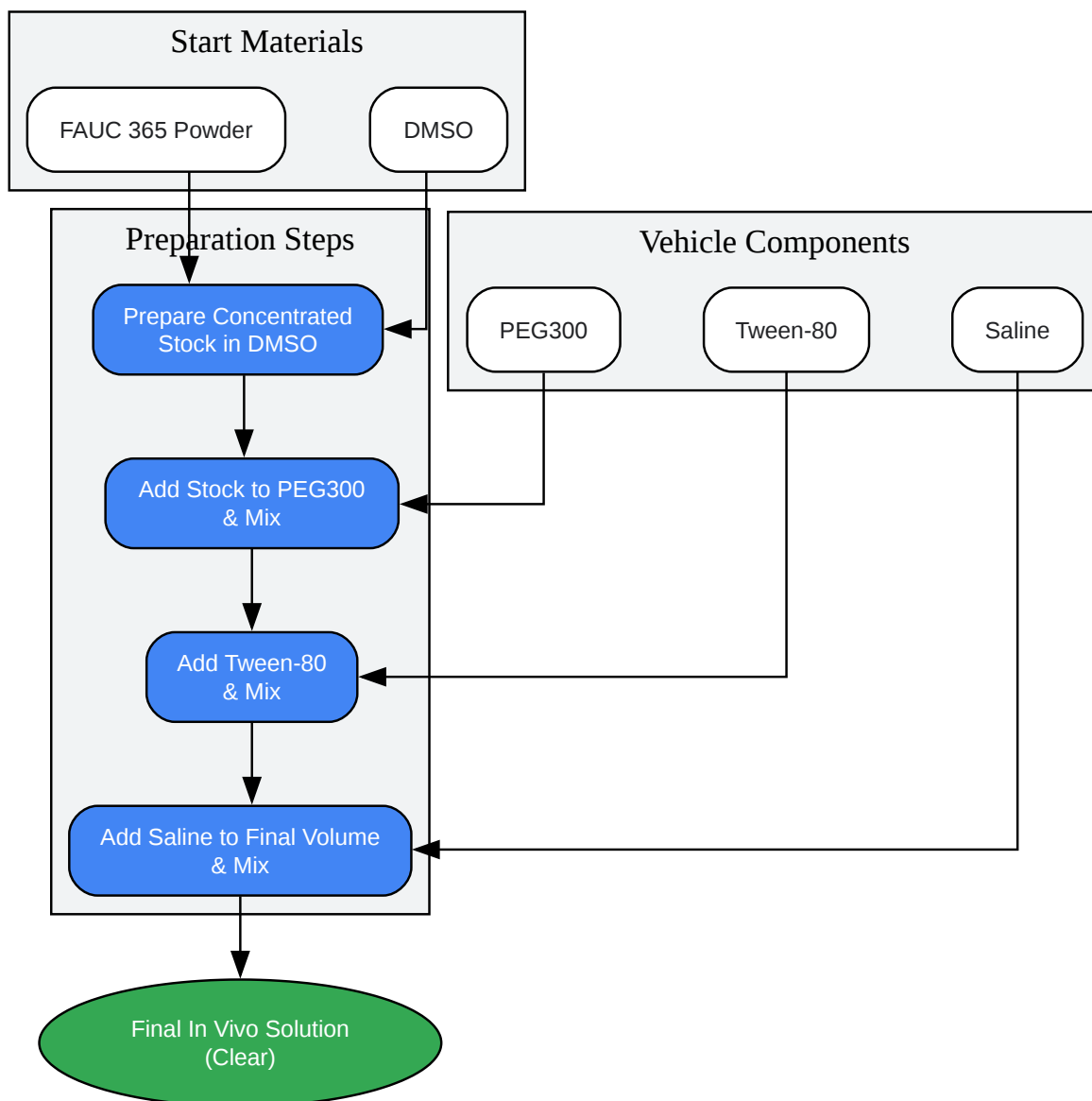
Table 3: In Vivo Formulation Recipes for **FAUC 365**

Protocol	Formulation	Achievable Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.41 mM)
2	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.41 mM)

Protocol 1 (Aqueous-based Formulation) - Example for 1 mL:

- Prepare a concentrated stock of **FAUC 365** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add 400 µL of PEG300.
- Add 100 µL of the 25 mg/mL **FAUC 365** DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The resulting solution should be clear.^[2]

Workflow for In Vivo Solution Preparation (Aqueous-based)



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Caption: Workflow for preparing an aqueous-based in vivo formulation of **FAUC 365**.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of **FAUC 365**.

Table 4: Recommended Storage Conditions and Stability

Form	Storage Temperature	Stability Period
Solid Powder	-20°C	3 years
4°C	2 years	
In Solvent (Aliquot)	-80°C	6 months
-20°C	1 month	

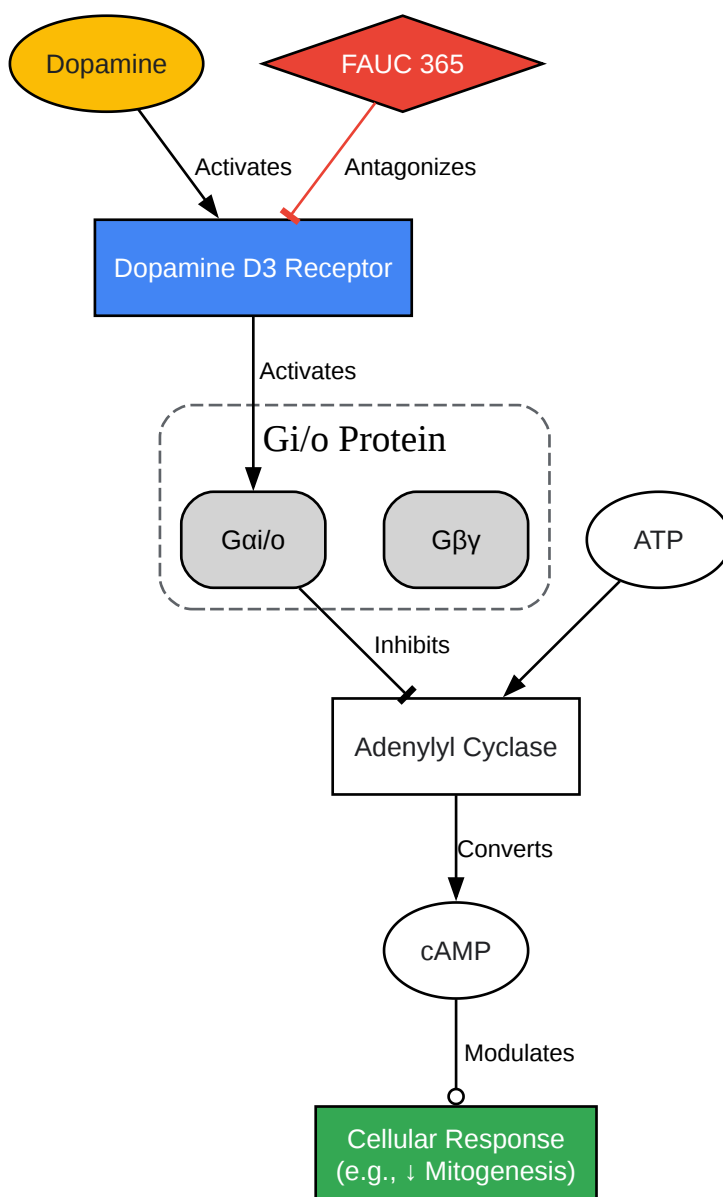
Note: For solutions, it is imperative to aliquot into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.[\[2\]](#)[\[5\]](#)

Experimental Protocols

Mechanism of Action: Dopamine D3 Receptor Antagonism

FAUC 365 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). D3 receptors are coupled to Gi/o proteins. Upon activation by dopamine, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[\[2\]](#)[\[5\]](#) **FAUC 365** blocks this action, thereby preventing the downstream signaling cascade initiated by dopamine binding.

Dopamine D3 Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the dopamine D3 receptor antagonized by **FAUC 365**.

Generalized Protocol: In Vitro Competitive Radioligand Binding Assay

This generalized protocol can be adapted to determine the binding affinity (K_i) of **FAUC 365** for the D3 receptor.

Objective: To determine the concentration of **FAUC 365** that inhibits 50% of specific binding of a known D3 receptor radioligand (e.g., [^3H]-Spiperone or [^3H]-7-OH-DPAT).

Materials:

- Cell membranes expressing the human dopamine D3 receptor.
- Radioligand (e.g., [^3H]-7-OH-DPAT).
- Non-specific binding control (e.g., high concentration of Haloperidol or unlabeled Dopamine).
- **FAUC 365** stock solution (in DMSO).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4).
- 96-well filter plates and vacuum manifold.
- Scintillation cocktail and microplate scintillation counter.

Procedure:

- Prepare serial dilutions of **FAUC 365** in assay buffer.
- In a 96-well plate, add in order:
 - Assay buffer.
 - **FAUC 365** dilution (or vehicle for total binding, or non-specific control for non-specific binding).
 - Radioligand at a concentration near its K_d .
 - Cell membrane preparation.
- Incubate the plate (e.g., 60 minutes at room temperature) with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid vacuum filtration through the filter plate.

- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Allow filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate specific binding (Total Binding - Non-specific Binding) and plot the percent inhibition of specific binding against the log concentration of **FAUC 365** to determine the IC50 value.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: In Vivo Novel Object Recognition (NOR) Test

This protocol is adapted from published methodologies and is used to assess learning and memory in mice, a cognitive domain where D3 receptor signaling is implicated.^{[3][6]}

Objective: To evaluate the effect of **FAUC 365** on recognition memory.

Animals: Adult mice (e.g., C57BL/6).

Apparatus: An open-field arena (e.g., 40x40x40 cm), cleaned thoroughly between trials. Two sets of identical objects and one set of novel objects (e.g., small plastic toys, metal blocks) that mice cannot displace.

Procedure:

- Habituation (Day 1): Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
- Drug Administration (Day 2):
 - Prepare the **FAUC 365** in vivo formulation (e.g., using Protocol 1 above).
 - Administer **FAUC 365** (e.g., 1-10 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) at a set time (e.g., 30-60 minutes) before the training session.
- Training/Familiarization (T1) (Day 2):

- Place two identical objects (A1 and A2) in opposite corners of the arena.
- Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.
- Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
- Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours).
- Testing/Recognition (T2) (Day 2 or 3):
 - Replace one of the familiar objects with a novel object (B), while the other familiar object (A) remains in the same location. The placement of the novel object should be counterbalanced across animals.
 - Place the mouse back in the arena and allow it to explore for 5 minutes, recording the time spent exploring the familiar object (A) and the novel object (B).
- Data Analysis:
 - Calculate the total exploration time in T2.
 - Calculate a Discrimination Index (DI) using the formula: $DI = (\text{Time exploring Novel Object} - \text{Time exploring Familiar Object}) / (\text{Total Exploration Time})$
 - A positive DI indicates a preference for the novel object, suggesting intact recognition memory. Compare the DI between the vehicle-treated and **FAUC 365**-treated groups using appropriate statistical tests.

Conclusion

FAUC 365 is a powerful research tool for elucidating the function of the dopamine D3 receptor. Adherence to these guidelines for solution preparation, storage, and experimental execution will facilitate the generation of high-quality, reproducible data. Researchers should always consult relevant literature and institutional guidelines when designing and performing experiments.

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